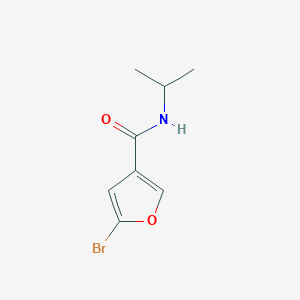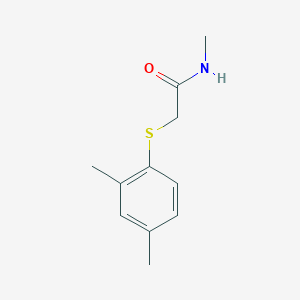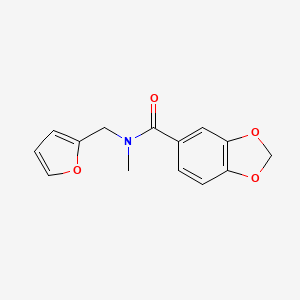
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CP-47,497 was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new analgesics and anti-inflammatory drugs. Since then, CP-47,497 has been widely studied for its potential medical applications and its use as a research tool in the field of neuroscience.
Mécanisme D'action
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. When 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, mood, and appetite. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. In preclinical studies, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent analgesic, with efficacy comparable to that of morphine. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the endocannabinoid system. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and its potential medical applications. One area of research is the development of novel cannabinoid-based therapies for the treatment of pain and inflammation. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, there is a need for further research into the potential adverse effects of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and other synthetic cannabinoids, particularly in the context of their potential for abuse.
Méthodes De Synthèse
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-methyl-3-indolylacetic acid with cyclopropylmethylamine to form the intermediate 2-methyl-3-cyclopropylmethylindole-5-carboxylic acid. This intermediate is then acetylated using acetic anhydride to form the final product, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide.
Applications De Recherche Scientifique
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been widely used as a research tool in the field of neuroscience, particularly in the study of the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a critical role in regulating various physiological processes, including pain perception, appetite, and mood. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Propriétés
IUPAC Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(18)17-7-6-12-8-13(4-5-14(12)17)15(19)16-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESQKFYIUXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

